3,6-Dichloro-2-hydroxybenzoic acid
Overview
Description
3,6-Dichloro-2-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O3 and a molecular weight of 207.01 . It is a white crystal that is insoluble in water but soluble in alkali and organic solvents .
Synthesis Analysis
The synthesis of this compound involves reacting 2,5-dichlorophenol with liquid caustic soda, and finally acidifying with acid . There are also other methods of synthesis mentioned in various papers .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C7H4Cl2O3/c8-3-1-2-4 (9)6 (10)5 (3)7 (11)12/h1-2,10H, (H,11,12) and the InChI key is FKIKPQHMWFZFEB-UHFFFAOYSA-N . The canonical SMILES structure is C1=CC (=C (C (=C1Cl)C (=O)O)O)Cl .Chemical Reactions Analysis
There are several chemical reactions associated with this compound, as mentioned in various papers .Physical and Chemical Properties Analysis
This compound has a melting point of 183-187°C . It is a white crystal that is insoluble in water but soluble in alkali and organic solvents .Scientific Research Applications
Synthesis and Catalysis
3,6-Dichloro-2-hydroxybenzoic acid is a key intermediate in the synthesis of dicamba, a widely used herbicide. Deshmukh and Yadav (2017) investigated its esterification and etherification using dimethyl carbonate as a methylating agent and magnesium oxide as a catalyst, highlighting its role in producing dicamba ester through intermediate formations (Deshmukh & Yadav, 2017). Walker et al. (2019) developed a new process for preparing this compound, demonstrating its importance in the manufacturing of dicamba, especially in addressing glyphosate-resistant weeds (Walker et al., 2019).
Environmental Applications
The degradation and mineralization of this compound in water have been extensively studied. Brillas et al. (2003) examined its mineralization using anodic oxidation, electro-Fenton, and photoelectro-Fenton processes, offering insights into environmental remediation techniques for herbicide-contaminated water (Brillas, Baños, & Garrido, 2003). Drzewicz et al. (2005) investigated the radiolytic degradation of dicamba, which contains this compound, highlighting its potential in environmental protection (Drzewicz et al., 2005).
Biochemistry and Microbiology
The role of this compound in biochemistry and microbiology has been demonstrated in studies like Dumitru et al. (2009), which examined the crystal structure of dicamba monooxygenase, an enzyme that catalyzes the oxidative demethylation of dicamba to 3,6-dichlorosalicylic acid. This research provides valuable insights into the microbial degradation of xenobiotic compounds (Dumitru et al., 2009).
Chemical Reactions and Properties
Ritmaleni et al. (2013) focused on the reduction of 3,5-dicholo-4-hydroxybenzoic acid to explore the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane, shedding light on the complex chemical reactions and properties of chlorinated benzoic acids (Ritmaleni, Notario, & Yuliatun, 2013).
Mechanism of Action
Target of Action
3,6-Dichloro-2-hydroxybenzoic acid is primarily used as an intermediate in the synthesis of the herbicide dicamba . Dicamba is a broad-spectrum herbicide that targets a wide range of broadleaf weeds, including glyphosate-resistant species .
Mode of Action
It’s known that dicamba, the compound for which it serves as an intermediate, acts by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the targeted weeds .
Biochemical Pathways
Dicamba, the compound it helps synthesize, affects the plant growth hormone pathway, specifically the auxin pathway .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may affect its bioavailability.
Result of Action
As an intermediate in the synthesis of dicamba, it contributes to the herbicidal action of dicamba, which leads to the death of targeted weeds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it may be more effective in moist environments. Additionally, it should be stored at room temperature for optimal stability.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,6-dichloro-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIKPQHMWFZFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68938-79-4 (potassium.hydrochloride salt), 68938-80-7 (di-potassium salt) | |
Record name | 2-Hydroxy-3,6-dichlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9041657 | |
Record name | 3,6-Dichloro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3401-80-7 | |
Record name | 3,6-Dichlorosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3401-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-3,6-dichlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,6-dichloro-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,6-Dichloro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dichlorosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,6-DICHLOROSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YBF44H2O7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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